molecular formula C20H19N2NaO3 B1684253 4-(alpha-Hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid CAS No. 104363-98-6

4-(alpha-Hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid

Cat. No.: B1684253
CAS No.: 104363-98-6
M. Wt: 358.4 g/mol
InChI Key: HRUWEADDSLYBSH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Y-20811 involves the reaction of 4-(5-iodo-2-methylbenzoyl)-3,5-dimethylbenzoic acid with imidazole in the presence of potassium carbonate, potassium fluoride, and copper in dimethylformamide at 135°C . The resulting product is then reduced with sodium borohydride in hot aqueous conditions to yield Y-20811 .

Industrial Production Methods

While specific industrial production methods for Y-20811 are not extensively documented, the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Y-20811 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of Y-20811, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Y-20811 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Y-20811 is unique due to its specific structure, which allows it to effectively inhibit thromboxane A2 synthase. Its ability to reduce platelet aggregation and vasoconstriction makes it particularly valuable in medical research and potential therapeutic applications .

Properties

CAS No.

104363-98-6

Molecular Formula

C20H19N2NaO3

Molecular Weight

358.4 g/mol

IUPAC Name

sodium;4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoate

InChI

InChI=1S/C20H20N2O3.Na/c1-12-4-5-16(22-7-6-21-11-22)10-17(12)19(23)18-13(2)8-15(20(24)25)9-14(18)3;/h4-11,19,23H,1-3H3,(H,24,25);/q;+1/p-1

InChI Key

HRUWEADDSLYBSH-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)[O-])C)O.[Na+]

Isomeric SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)[C@H](C3=C(C=C(C=C3C)C(=O)[O-])C)O.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN=C2)C(C3=C(C=C(C=C3C)C(=O)[O-])C)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(alpha-hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid
Y 20811
Y-20811

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(alpha-Hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(alpha-Hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(alpha-Hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid
Reactant of Route 4
4-(alpha-Hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(alpha-Hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(alpha-Hydroxy-5-(1-imidazolyl)-2-methylbenzyl)-3,5-dimethylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.